molecular formula C20H19NO5S B11689862 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl benzenesulfonate

4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl benzenesulfonate

Cat. No.: B11689862
M. Wt: 385.4 g/mol
InChI Key: LIZNWZRDENZFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)phenyl benzenesulfonate is a complex organic compound that features a unique combination of functional groups, including a phthalimide moiety and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl benzenesulfonate typically involves the following steps:

    Formation of the Phthalimide Moiety: The starting material, phthalic anhydride, reacts with an amine to form the phthalimide intermediate. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

    Introduction of the Benzenesulfonate Group: The phthalimide intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the benzenesulfonate group to the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)phenyl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives where the benzenesulfonate group is replaced by the nucleophile.

Scientific Research Applications

4-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)phenyl benzenesulfonate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl benzenesulfonate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The benzenesulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds such as N-(1,3-dioxoisoindolin-2-yl)acetamide share structural similarities with 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl benzenesulfonate.

    Benzenesulfonate Derivatives: Compounds like 4-nitrophenyl benzenesulfonate also exhibit similar functional groups.

Uniqueness

4-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)phenyl benzenesulfonate is unique due to the combination of the phthalimide and benzenesulfonate moieties within a single molecule. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] benzenesulfonate

InChI

InChI=1S/C20H19NO5S/c22-19-17-8-4-5-9-18(17)20(23)21(19)14-10-12-15(13-11-14)26-27(24,25)16-6-2-1-3-7-16/h1-3,6-7,10-13,17-18H,4-5,8-9H2

InChI Key

LIZNWZRDENZFLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.